Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate
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Overview
Description
Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is an organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by a pyrimidine ring substituted with ethyl, methyl, and thioacetate groups, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
Pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit various activities against diseases and infections .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
The compound is part of the pyrimidine derivatives family, which are known to be key components of nucleic acids
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Pyrimidine derivatives have been found to exhibit anticancer, antitubercular, anti-hiv, and other activities against various diseases and infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. This reaction is carried out in the presence of a base such as potassium carbonate in an aqueous ethanol solution at room temperature . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:
Substitution Reactions: The thioacetate group can be substituted with different nucleophiles such as amines and hydrazines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: Under certain conditions, the compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, hydrazines, and anilines are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines and thiazolopyrimidines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound has been studied for its potential pharmacological properties. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities . This compound, in particular, has shown promise in preliminary studies for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various active ingredients.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate
- Methyl 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propionate
Uniqueness
Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is unique due to the presence of the ethyl group at the 5-position of the pyrimidine ring. This structural feature can influence its reactivity and interaction with biological targets, potentially enhancing its pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-7-6(2)11-10(12-9(7)14)16-5-8(13)15-3/h4-5H2,1-3H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHPBYFDXKIEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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